1-(5-Bromo-2-methylphenyl)propan-1-ol

Description

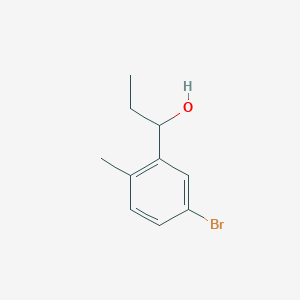

1-(5-Bromo-2-methylphenyl)propan-1-ol is a brominated aromatic alcohol characterized by a propan-1-ol chain attached to a 5-bromo-2-methylphenyl group.

Properties

IUPAC Name |

1-(5-bromo-2-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINLRUOEJAZHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Br)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Varied Alcohol Positions

2-(5-Bromo-2-methylphenyl)propan-2-ol

- Structure : Differs in the alcohol position (propan-2-ol vs. propan-1-ol).

- Properties : The crystal structure (reported in ) reveals tetramer formation via intermolecular O–H⋯O hydrogen bonds, influencing solubility and stability .

- Applications : Used as a key intermediate in SGLT2 inhibitors, highlighting the pharmacological relevance of brominated aromatic alcohols .

3-(5-Bromo-1H-indol-3-yl)propan-1-ol

Substituent Variations on the Aromatic Ring

1-(5-Bromo-2-fluorophenyl)propan-1-one

- Structure : Replaces the hydroxyl group with a ketone and introduces fluorine at the 2-position.

- Physicochemical Properties : Molecular formula C₉H₈BrFO (MW: 231.06 g/mol) vs. the target compound’s estimated C₁₀H₁₃BrO (MW: 229.12 g/mol). Fluorine increases electronegativity, altering reactivity and polarity .

- Safety : Classified under GHS guidelines with specific first-aid measures for inhalation and skin contact .

1-(5-Bromo-3-fluoro-2-methylphenyl)ethan-1-ol

Brominated Alcohols with Industrial Relevance

Tribromoneopentyl Alcohol (3-Bromo-2,2-bis(bromomethyl)-1-propanol)

- Structure : Branched brominated alcohol vs. aromatic systems.

- Regulatory Status : Highlighted in RoHS evaluations due to bromine content, emphasizing environmental and regulatory distinctions compared to aromatic brominated alcohols .

Data Tables for Comparative Analysis

Research Findings and Key Insights

- Synthetic Routes : Grignard reactions (e.g., ) and ketone-based condensations (e.g., ) are common for aromatic alcohols, while halogenation dominates for aliphatic brominated alcohols .

- Regulatory Considerations : Bromine content necessitates distinct handling for industrial compounds (e.g., tribromoneopentyl alcohol) compared to pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.